Superior Antireserpine Activity vs. 2-(4-Methyl-1-piperazinyl)-4-phenylquinazoline and Imipramine
In a reserpine-induced hypothermia model (a classic in vivo screen for antidepressant activity), 4-phenyl-2-(1-piperazinyl)quinazoline demonstrated higher antireserpine activity than two comparators: the closely related 2-(4-methyl-1-piperazinyl)-4-phenylquinazoline and the marketed tricyclic antidepressant imipramine [1]. The patent explicitly ranks the target compound above both references, establishing a qualitative efficacy hierarchy.
| Evidence Dimension | Antireserpine activity (antidepressant-like effect in vivo) |
|---|---|
| Target Compound Data | Higher antireserpine activity than both comparators (quantitative values not disclosed in patent abstract) |
| Comparator Or Baseline | 2-(4-Methyl-1-piperazinyl)-4-phenylquinazoline and imipramine (ranked lower) |
| Quantified Difference | Qualitative superiority; exact fold-difference not provided |
| Conditions | Reserpine-induced hypothermia model in mice (standard antidepressant screening assay) |
Why This Matters
For CNS drug discovery programs evaluating 2-piperazinyl-4-phenylquinazoline leads, the unsubstituted piperazine parent serves as a more potent starting point than its N-methylated analog or imipramine, potentially shortening the optimization path to a candidate with improved efficacy.
- [1] Uno J. 2-Aminoquinazoline Derivative. Japanese Patent JPS5692875A, assigned to Dainippon Pharmaceutical Co., published July 27, 1981. View Source
